2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17184028
InChI: InChI=1S/C9H17NO/c11-4-3-9-7-1-2-8(9)6-10-5-7/h7-11H,1-6H2
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17184028

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol
Standard InChI InChI=1S/C9H17NO/c11-4-3-9-7-1-2-8(9)6-10-5-7/h7-11H,1-6H2
Standard InChI Key UONHPPLJQTYSIA-UHFFFAOYSA-N
Canonical SMILES C1CC2CNCC1C2CCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol consists of a bicyclo[3.2.1]octane framework fused with an aziridine ring (3-aza substitution). The ethanol moiety at the 8-position introduces a hydroxyl group, enhancing polarity and potential hydrogen-bonding capabilities. Key identifiers include:

PropertyValue
IUPAC Name2-(3-Azabicyclo[3.2.1]octan-8-yl)ethanol
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
SMILESC1CC2CNCC1C2CCO
InChI KeyUONHPPLJQTYSIA-UHFFFAOYSA-N

The bicyclic system imposes steric constraints, influencing conformational flexibility and interaction with biological targets.

Physicochemical Characteristics

The compound’s logP (calculated) of ~1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The hydroxyl group (pKa ~16) remains largely un-ionized under physiological conditions, favoring passive diffusion across biological barriers.

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocol for 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol is publicly documented, analogous methodologies from patented processes provide insights:

  • Tropinone-Based Approaches: U.S. Patent US20060058343A1 describes the synthesis of substituted 8-azabicyclo[3.2.1]octan-3-ols via condensation of amines with 2,5-dimethoxytetrahydrofuran or diketones . Adapting this method, the target compound could be synthesized by reacting a suitable amine precursor with acetone dicarboxylic acid under buffered acidic conditions (pH 2–6, HCl/NaAc) .

  • Functionalization Strategies: Post-synthetic modifications, such as hydroxyl group protection or aziridine ring opening, may enable derivatization. For instance, tert-butyl carbamate protections are employed in related compounds to enhance stability during purification .

Industrial-Scale Considerations

Large-scale production would require optimizing:

  • Temperature Control: Gradual heating from 0°C to 50°C to prevent side reactions .

  • Solvent Systems: Tetrahydrofuran (THF) or dichloroethane for intermediate steps, followed by recrystallization in isopropanol .

  • Yield Enhancement: Patent data suggest yields up to 74% for analogous compounds via selective crystallization .

Comparative Analysis with Structural Analogs

Functional Group Variations

The compound’s pharmacological profile is influenced by substituent modifications. Key comparisons include:

CompoundMolecular FormulaKey Differences
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethanol·HClC₉H₁₈ClNOChloride salt, enhanced solubility
2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine·HClC₈H₁₇ClN₂OOxygen substitution, amine terminus

The hydroxyl group in 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol may confer distinct hydrogen-bonding interactions compared to amine or ether analogs.

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